ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate typically involves the condensation of pyrazolo[3,4-d]pyrimidine with piperidine-3-carboxylate under controlled conditions. One common method involves the use of diketone derivatives such as acetyl acetone, ethyl acetoacetate, or benzoyl acetone . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to ensure complete condensation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. Green synthesis methods, which minimize the use of hazardous solvents and reagents, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against protein tyrosine kinases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as protein tyrosine kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that are crucial for cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively within the active site of these enzymes, leading to their inhibition .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target protein kinases and have shown promising anti-cancer activities.
Uniqueness
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity towards certain molecular targets. This makes it a more potent and selective inhibitor compared to other similar compounds .
Biological Activity
Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound can be described by its molecular formula C12H16N4O2 and a molecular weight of 248.29 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine moiety attached to a piperidine ring, which is essential for its biological activity.
The biological activity of this compound primarily stems from its interaction with various kinases, particularly serine-threonine kinases. Research indicates that compounds with a similar structure can act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K-Akt pathway. This pathway is crucial for regulating cell growth and metabolism, making it a target for cancer therapy.
Table 1: Biological Activity Summary
Activity Type | Description |
---|---|
Kinase Inhibition | Inhibits serine-threonine kinases (e.g., Akt) involved in cell signaling. |
Antitumor Activity | Demonstrated efficacy in inhibiting tumor growth in vivo models. |
Anti-inflammatory Effects | Potential modulation of inflammatory responses through kinase inhibition. |
Case Studies
- Antitumor Efficacy : A study evaluated the compound's ability to inhibit tumor growth in xenograft models. Results indicated significant tumor reduction at specific doses, showcasing its potential as an anticancer agent .
- Selectivity and Potency : Comparative studies have shown that this compound exhibits selectivity for certain kinases over others, with a high degree of potency against Akt compared to PKA (Protein Kinase A) .
- Mechanistic Insights : Further investigations revealed that the compound modulates downstream signaling pathways leading to apoptosis in cancer cells, highlighting its role as a promising therapeutic candidate in oncology .
Pharmacological Applications
The compound's ability to inhibit key kinases suggests its potential application in treating various diseases, particularly cancers characterized by aberrant kinase signaling. Additionally, its anti-inflammatory properties may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory disorders.
Table 2: Potential Therapeutic Applications
Disease Type | Mechanism of Action |
---|---|
Cancer | Inhibition of tumor growth via kinase modulation |
Inflammatory Diseases | Reduction of inflammatory mediators through signaling pathways |
Properties
IUPAC Name |
ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-13(19)9-4-3-5-18(7-9)12-10-6-16-17-11(10)14-8-15-12/h6,8-9H,2-5,7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVAAOTYYWRHOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.